molecular formula C16H16Cl2N2O3S B2825989 2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride CAS No. 2137719-07-2

2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2825989
CAS No.: 2137719-07-2
M. Wt: 387.28
InChI Key: CKHQQMBNYMHJAN-UHFFFAOYSA-N
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Description

2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a chlorobenzoyl group, and a carboxylic acid moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Scientific Research Applications

2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Future Directions

The compound could potentially be explored for its biological activity, given the known activities of many pyridine derivatives . Further studies could also investigate its synthesis and chemical reactivity in more detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core, introduction of the chlorobenzoyl group, and final carboxylation. Common reagents used in these reactions include chlorobenzoyl chloride, methylamine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid
  • 2-[(4-Bromobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid
  • 2-[(4-Methylbenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid

Uniqueness

The uniqueness of 2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S.ClH/c1-19-7-6-11-12(8-19)23-15(13(11)16(21)22)18-14(20)9-2-4-10(17)5-3-9;/h2-5H,6-8H2,1H3,(H,18,20)(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHQQMBNYMHJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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